molecular formula C19H26O3 B12838652 Carlactone

Carlactone

Cat. No.: B12838652
M. Wt: 302.4 g/mol
InChI Key: OTIYLZVFQIMLQH-FRGMPSNRSA-N
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Description

Carlactone is a key intermediate in the biosynthesis of strigolactones, a class of plant hormones that regulate various aspects of plant growth and development. Strigolactones are known for their role in inhibiting shoot branching, promoting symbiotic relationships with mycorrhizal fungi, and stimulating the germination of parasitic plant seeds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carlactone is synthesized from all-trans-β-carotene through a series of enzymatic reactions. The process involves three main enzymes: DWARF27, carotenoid cleavage dioxygenase 7 (CCD7), and carotenoid cleavage dioxygenase 8 (CCD8). DWARF27 converts all-trans-β-carotene to 9-cis-β-carotene, which is then cleaved by CCD7 to produce 9-cis-apo-10’-carotenal and β-ionone. CCD8 further processes 9-cis-apo-10’-carotenal to form this compound .

Industrial Production Methods: While the industrial production of this compound is not yet widespread, the enzymatic synthesis route is being explored for scalability. The use of recombinant enzymes and optimized reaction conditions are key areas of research to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Carlactone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its conversion into different strigolactones.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using cytochrome P450 enzymes to produce different strigolactones.

    Reduction: Reduction reactions are less common but can be used to modify specific functional groups within the molecule.

Major Products: The major products formed from these reactions are various strigolactones, each with unique biological activities. Examples include orobanchol and alectrol, which are known for their roles in plant signaling and development .

Scientific Research Applications

Carlactone and its derivatives have numerous applications in scientific research:

Mechanism of Action

Carlactone exerts its effects through its conversion into active strigolactones, which then interact with specific receptors in plants. The primary molecular targets are the D14 receptor and the MAX2 protein, which together regulate the degradation of proteins involved in shoot branching. This signaling pathway ultimately leads to the inhibition of shoot branching and the promotion of symbiotic relationships with fungi .

Comparison with Similar Compounds

Carlactone is unique among similar compounds due to its specific role as a precursor in the biosynthesis of strigolactones. Similar compounds include:

This compound’s uniqueness lies in its specific enzymatic synthesis route and its role as a central intermediate in the production of various strigolactones, making it a critical compound in plant biology and agricultural research .

Properties

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

4-methyl-2-[(1Z,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienoxy]-2H-furan-5-one

InChI

InChI=1S/C19H26O3/c1-13(12-21-17-11-15(3)18(20)22-17)8-9-16-14(2)7-6-10-19(16,4)5/h8-9,11-12,17H,6-7,10H2,1-5H3/b9-8+,13-12-

InChI Key

OTIYLZVFQIMLQH-FRGMPSNRSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C\OC2C=C(C(=O)O2)C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=COC2C=C(C(=O)O2)C)C

Origin of Product

United States

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